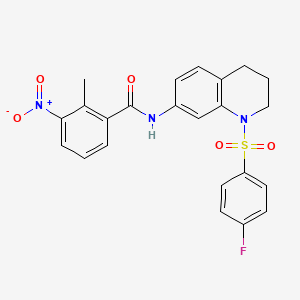

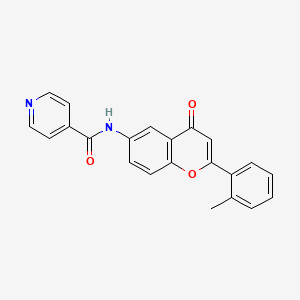

![molecular formula C15H12ClNO2S3 B2742630 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2097900-77-9](/img/structure/B2742630.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,2’-bithiophene. Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .

Synthesis Analysis

While specific synthesis methods for your compound are not available, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes . In a related study, new alternating copolymers containing 3,3′-dicyano-2,2′-bithiophene (BT2CN) based on diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives were synthesized .Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene, a component of your compound, has been studied . It has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 2,2’-bithiophene, it is a colorless solid with a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Photovoltaics

Thiophene derivatives, such as bithiophenes, have been extensively studied for their electronic and optoelectronic properties. These compounds are key components in the development of organic semiconductors, which are utilized in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, simple bithiophene-based molecules have been synthesized for use as electron acceptors in high-performance OPVs, demonstrating significant efficiency improvements in solar energy conversion (Lee et al., 2019).

Molecular Synthesis and Material Chemistry

In the realm of synthetic chemistry, thiophene derivatives play a critical role in the construction of complex molecules with specific electronic and photophysical properties. For example, catalyst-transfer polycondensation has been used for synthesizing well-defined poly(3-hexylthiophene) chains, a procedure crucial for preparing materials with predictable molecular weights and low polydispersity, which are desirable traits for materials used in electronic devices (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Photodynamic Therapy and Antimicrobial Activity

Thiophene compounds have also been investigated for their potential in medical applications, including photodynamic therapy and as antimicrobial agents. The phototoxic activities of certain thiophene compounds have shown promise in inhibiting the growth of various human cancer cell lines, highlighting their potential in therapeutic applications (Wang et al., 2007).

Environmental and Sensing Applications

Furthermore, thiophene-based materials have been explored for environmental monitoring and sensing applications, leveraging their responsive electronic properties to detect chemical pollutants or changes in environmental conditions. The development of solvent polarity indicators based on bithiophene derivatives demonstrates the versatility of these compounds in creating sensitive and selective sensors for chemical analysis (Taha et al., 2021).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for your compound are not available, research on bithiophene derivatives is ongoing. For example, researchers are examining the relationship between microstructure and electrical/mechanical performance of poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′bithiophene)} . This research could potentially lead to new applications for bithiophene derivatives.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-14-6-5-13(22-14)15(19)17-8-9(18)10-3-4-12(21-10)11-2-1-7-20-11/h1-7,9,18H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCHCMMGWIESRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)

![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)

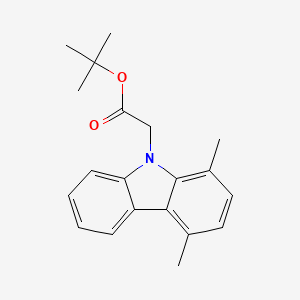

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

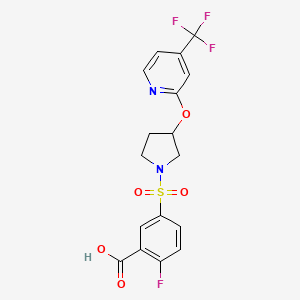

![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)

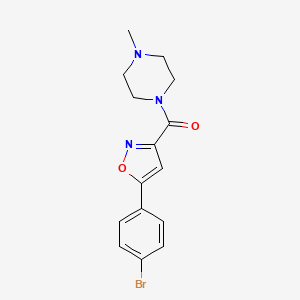

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)